molecular formula C21H17NO3 B3743136 2'-[(benzylamino)carbonyl]-2-biphenylcarboxylic acid

2'-[(benzylamino)carbonyl]-2-biphenylcarboxylic acid

Cat. No. B3743136
M. Wt: 331.4 g/mol
InChI Key: XSRJRJVZVPKPKL-UHFFFAOYSA-N
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Description

The compound “2’-[(benzylamino)carbonyl]-2-biphenylcarboxylic acid” is a complex organic molecule. It contains a benzylamino group attached to a carbonyl group, which is further attached to a biphenyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the benzylamino group, and the attachment of the carbonyl and carboxylic acid groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzylamino group would likely contribute to the polarity of the molecule, while the biphenyl group could potentially introduce some degree of planarity. The carbonyl and carboxylic acid groups would also likely have significant effects on the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, its solubility could be affected by the polar benzylamino and carboxylic acid groups, while its melting and boiling points could be influenced by the size and complexity of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

2-[2-(benzylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-20(22-14-15-8-2-1-3-9-15)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21(24)25/h1-13H,14H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRJRJVZVPKPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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